3-Methoxy-2-methylphenol

Description

The exact mass of the compound 3-Methoxy-2-methylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRZAUFJHUZRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290102 | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-52-4 | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-methylphenol

Abstract

3-Methoxy-2-methylphenol (CAS: 6971-52-4), also known as 2-hydroxy-6-methoxytoluene, is a valuable substituted phenol derivative utilized as a key building block in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. Its specific substitution pattern offers unique reactivity and steric properties. This guide provides a comprehensive overview of the principal synthetic pathways for obtaining this target molecule. Each route is discussed with respect to its chemical logic, mechanistic underpinnings, and practical execution. Detailed experimental protocols, comparative analysis, and visual diagrams are provided to equip researchers and drug development professionals with a thorough understanding of the available synthetic strategies.

Introduction and Retrosynthetic Analysis

The synthesis of 3-methoxy-2-methylphenol requires the strategic introduction of three distinct functional groups—hydroxyl, methoxy, and methyl—onto a benzene ring in a specific 1,2,3-substitution pattern. The inherent directing effects of these groups present both challenges and opportunities in synthetic design. The hydroxyl and methoxy groups are strongly ortho-, para-directing, while the methyl group is a weaker ortho-, para-director. Achieving the desired meta-relationship between the hydroxyl and methoxy groups, with the methyl group adjacent to both, necessitates careful selection of starting materials and reaction sequences.

A retrosynthetic analysis reveals several logical disconnections, leading to three primary strategic approaches that will be detailed in this guide:

-

Strategy A: Functional Group Interconversion (O-Methylation). The most direct approach involves the selective mono-O-methylation of a pre-existing diol, specifically 2-methyl-1,3-benzenediol (2-methylresorcinol).

-

Strategy B: Functional Group Interconversion (O-Demethylation). Conversely, starting from a readily available dimethoxy precursor, 2,6-dimethoxytoluene, a selective mono-demethylation can yield the target phenol.

-

Strategy C: Carbon-Framework Construction followed by Oxidation. This pathway involves building a substituted benzaldehyde and then employing an oxidative rearrangement, the Baeyer-Villiger oxidation, to install the phenolic hydroxyl group.

The following diagram illustrates these primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of 3-Methoxy-2-methylphenol.

Pathway A: Selective O-Methylation of 2-Methyl-1,3-benzenediol

This pathway is arguably the most intuitive, starting from 2-methyl-1,3-benzenediol (also known as 2-methylresorcinol). The core challenge lies in achieving selective mono-methylation, as the two hydroxyl groups have similar reactivity, risking the formation of the undesired 1,3-dimethoxy-2-methylbenzene byproduct.

Expertise & Causality

The Williamson ether synthesis is the foundational reaction for this pathway. To favor mono-methylation, the reaction is typically performed with a slight excess of the diol relative to the methylating agent or, more commonly, by using approximately one equivalent of the methylating agent under carefully controlled conditions. The use of a base is crucial to deprotonate one of the phenolic hydroxyls, forming a more nucleophilic phenoxide ion. A moderately strong base like sodium hydroxide or potassium carbonate is sufficient. The choice of methylating agent is critical; dimethyl sulfate is a potent, cost-effective, and widely used reagent for this purpose.[1][2] The reaction is often run in a biphasic system (e.g., toluene-water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the dimethyl sulfate resides, enhancing the reaction rate and yield.[2]

Experimental Protocol

Materials:

-

2-Methyl-1,3-benzenediol (CAS: 608-25-3)

-

Dimethyl sulfate (CAS: 77-78-1) (Caution: Highly toxic and carcinogenic)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Tetrabutylammonium bromide (TBAB) (optional, as PTC)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 2-methyl-1,3-benzenediol (1.0 eq) in a 2 M aqueous solution of NaOH (1.1 eq).

-

Add toluene to the flask to create a biphasic system, followed by a catalytic amount of TBAB (e.g., 0.02 eq).

-

Heat the mixture to 40-50°C with vigorous stirring.

-

Add dimethyl sulfate (1.0-1.1 eq) dropwise from the dropping funnel over 30-60 minutes, carefully maintaining the reaction temperature below 60°C.

-

After the addition is complete, continue stirring the mixture at 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. Separate the organic layer.

-

Extract the aqueous layer two times with diethyl ether or ethyl acetate.

-

Combine all organic layers and wash with water, followed by a wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 3-methoxy-2-methylphenol.

Visualization: Reaction Scheme

Caption: O-Methylation of 2-Methyl-1,3-benzenediol.

Pathway B: Selective Mono-Demethylation of 2,6-Dimethoxytoluene

This approach begins with a more substituted precursor, 2,6-dimethoxytoluene, and involves the cleavage of one of the two methyl ether bonds. The challenge here is the selective removal of only one methyl group, as both methoxy groups are electronically and sterically similar.

Expertise & Causality

Cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed as a deprotection step. A variety of reagents are known to effect this transformation, with Lewis acids being particularly prominent.[3] Boron tribromide (BBr₃) is a classic and powerful reagent for this purpose, typically providing high yields at or below room temperature.[4][5] The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. An alternative and often milder Lewis acid system involves aluminum chloride (AlCl₃) in combination with a nucleophilic scavenger or soft nucleophile like a thiol or dimethyl sulfide.[1][6] The selectivity for mono-demethylation over di-demethylation can often be controlled by using a stoichiometric amount (approximately 1 equivalent) of the demethylating agent. The reaction with AlCl₃ may require elevated temperatures, and the specific conditions can be tuned to optimize for the mono-demethylated product.[7]

Experimental Protocol

Materials:

-

2,6-Dimethoxytoluene (CAS: 16625-93-9)

-

Boron tribromide (BBr₃), 1M solution in dichloromethane (Caution: Highly corrosive and reacts violently with water)

-

OR Aluminum chloride (AlCl₃), anhydrous

-

OR N,N-Dimethylaniline or Dimethyl sulfide

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate

Procedure (using BBr₃):

-

In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dimethoxytoluene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (1.0-1.1 eq) dropwise via syringe, keeping the internal temperature below -70°C.

-

After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

Cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol.

-

Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

Visualization: Reaction Scheme

Caption: Selective mono-demethylation of 2,6-dimethoxytoluene.

Pathway C: Baeyer-Villiger Oxidation of 2-Methoxy-6-methylbenzaldehyde

This elegant two-step pathway builds the molecule by first synthesizing a substituted benzaldehyde, which is then converted to the corresponding phenol via an oxidative rearrangement. This strategy avoids the selectivity issues of working with di-functionalized precursors like diols or dimethoxyarenes.

Expertise & Causality

Step 1: Synthesis of 2-Methoxy-6-methylbenzaldehyde. The aldehyde precursor can be synthesized from 2,3-dimethylanisole. A literature procedure describes an oxidation reaction using copper(II) sulfate in an acetonitrile/water mixture at reflux.[3] This method selectively oxidizes one of the methyl groups to a formyl group.

Step 2: Baeyer-Villiger Oxidation. The Baeyer-Villiger oxidation is a classic reaction that converts ketones and aldehydes into esters and carboxylic acids, respectively.[8][9] When an aldehyde is oxidized with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), it forms an intermediate formate ester. This formate ester is then readily hydrolyzed under acidic or basic conditions to yield the desired phenol.[1] The migratory aptitude in the Baeyer-Villiger rearrangement is a well-established principle: H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[10] For an aromatic aldehyde, the aryl group migrates, leading to the insertion of an oxygen atom between the aromatic ring and the formyl carbon.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-methylbenzaldehyde [3]

-

To a vigorously stirred mixture of 2,3-dimethylanisole (1.0 eq) in a 1:1 solution of acetonitrile and water, add copper(II) sulfate pentahydrate (approx. 3.0 eq).

-

Heat the mixture to reflux. The reaction is typically complete in 15-30 minutes, as indicated by TLC analysis and a color change to dark green.

-

Cool the mixture to room temperature and add dichloromethane.

-

Separate the layers and extract the aqueous phase with additional dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude aldehyde, which is often of sufficient purity for the next step.

Step 2: Baeyer-Villiger Oxidation and Hydrolysis [1]

-

Dissolve the crude 2-methoxy-6-methylbenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add solid sodium bicarbonate (approx. 2.0 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add m-CPBA (approx. 1.1 eq) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the aldehyde.

-

Upon completion, filter off the solids and wash the filtrate with a saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude formate ester.

-

Hydrolyze the crude ester by dissolving it in methanol and adding an aqueous solution of NaOH. Stir at room temperature for 1-2 hours.

-

Neutralize the mixture with dilute HCl, and extract the product with ethyl acetate.

-

Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or vacuum distillation.

Visualization: Experimental Workflow

Caption: Workflow for the Baeyer-Villiger synthesis route.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway A: O-Methylation | Pathway B: O-Demethylation | Pathway C: Baeyer-Villiger |

| Starting Material | 2-Methyl-1,3-benzenediol | 2,6-Dimethoxytoluene | 2,3-Dimethylanisole |

| Number of Steps | 1 | 1 | 2 |

| Key Reagents | Dimethyl sulfate, NaOH | BBr₃ or AlCl₃ | CuSO₄, m-CPBA, NaOH |

| Primary Challenge | Achieving mono-selectivity | Achieving mono-selectivity | Multi-step procedure |

| Typical Yield | Moderate to Good | Moderate to Good | Good (per step) |

| Scalability | Good; PTC improves efficiency | Good; reagent cost may be a factor | Moderate; oxidation step requires care |

| Safety Concerns | Dimethyl sulfate is highly toxic | BBr₃ is highly corrosive | Peroxy acids can be explosive |

Product Characterization

Confirmation of the final product, 3-methoxy-2-methylphenol, should be performed using standard analytical techniques.[6]

-

¹H NMR: Expected signals include a singlet for the methyl protons, a singlet for the methoxy protons, a broad singlet for the hydroxyl proton, and distinct aromatic protons in the region of 6.5-7.5 ppm.

-

¹³C NMR: Signals corresponding to the methyl carbon, methoxy carbon, and eight distinct aromatic carbons (including two oxygen-substituted carbons at lower field) should be observed.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 138.16.[6]

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of a phenol, and C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹ are expected.

Conclusion

This guide has detailed three robust and scientifically sound pathways for the synthesis of 3-methoxy-2-methylphenol.

-

Pathway A (O-Methylation) is the most direct route, contingent on the commercial availability of 2-methyl-1,3-benzenediol and careful control of reaction stoichiometry to ensure mono-alkylation.

-

Pathway B (O-Demethylation) offers an excellent alternative if 2,6-dimethoxytoluene is a more accessible starting material. The use of modern demethylating agents like BBr₃ provides a reliable method for this transformation.

-

Pathway C (Baeyer-Villiger Oxidation) , while involving two steps, provides a high degree of control and avoids the selectivity issues inherent in the other pathways, making it a powerful strategic option.

The optimal choice of synthesis will depend on factors including the cost and availability of starting materials, the scale of the reaction, and the specific capabilities and safety protocols of the laboratory. Each described pathway represents a field-proven method, grounded in fundamental principles of organic chemistry, for accessing this valuable synthetic intermediate.

References

-

Royal Society of Chemistry. (2013). Light Induced Protein-DNA Conjugation - Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248913, 3-Methoxy-2-methylphenol. Retrieved from [Link]

-

Soni, A., Dutt, A., Sattigeri, V., & Cliffe, I. A. (2010). Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. Synthetic Communications, 40(1), 123-130. [Link]

-

Kamerbeek, N. M. (n.d.). Baeyer–Villiger Oxidation. In Science of Synthesis. Thieme. [Link]

-

Wu, C., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9033-9062. [Link]

-

Wu, W., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-5090. [Link]

-

Godfrey, I. M., Sargent, M. V., & Elix, J. A. (1974). Preparation of methoxyphenols by baeyer-villiger oxidation of methoxy-benzaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1353-1354. [Link]

-

Schaefer, C., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(49), 6644-6647. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]

-

Akiyama, T., Hirofuji, H., & Ozaki, S. (1992). A mild and efficient method for the cleavage of aryl benzyl ethers and aryl methyl ethers by a combination of aluminum chloride and N, N-dimethylaniline. Bulletin of the Chemical Society of Japan, 65(7), 1932-1938. [Link]

-

Benton, F. L., & Dillon, T. E. (1942). The use of boron tribromide for the demethylation of aromatic methyl ethers. Journal of the American Chemical Society, 64(5), 1128-1129. [Link]

-

ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.

-

Organic Syntheses. (n.d.). m-Methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. CN100999445A - Demethyl method of aryl methyl ether - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylphenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylphenol, a substituted phenolic compound, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of a hydroxyl, a methoxy, and a methyl group on a benzene ring imparts a specific set of physicochemical properties that are critical for its application in the development of novel chemical entities. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance target binding, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity. This guide provides a comprehensive analysis of the core physicochemical properties of 3-Methoxy-2-methylphenol, offering both foundational data and the experimental context necessary for its effective utilization in research and development.

Section 1: Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following identifiers and structural representations define 3-Methoxy-2-methylphenol.

-

IUPAC Name : 3-methoxy-2-methylphenol[1]

-

Synonyms : 2-Hydroxy-6-methoxytoluene, 2-methyl-3-methoxyphenol, 3-methoxy-2-methyl-phenol[1]

Structural Descriptors:

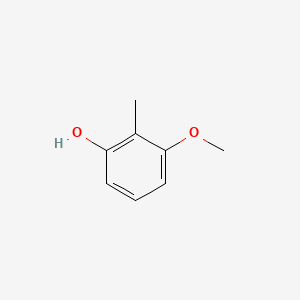

Molecular Structure:

Caption: 2D structure of 3-Methoxy-2-methylphenol.

Section 2: Core Physicochemical Properties

The functional utility of a molecule in drug design is heavily dictated by its physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 138.166 g/mol | [2] |

| Monoisotopic Mass | 138.06808 Da | [3] |

| Boiling Point | 234.5 °C at 760 mmHg | LookChem[2] |

| Density | 1.078 g/cm³ | LookChem[2] |

| Flash Point | 109.1 °C | LookChem[2] |

| Vapor Pressure | 0.0345 mmHg at 25°C | LookChem[2] |

| LogP (predicted) | 2.5 (XLogP3) | PubChem[1] |

| Hydrogen Bond Donors | 1 | LookChem[2] |

| Hydrogen Bond Acceptors | 2 | LookChem[2] |

| Rotatable Bond Count | 1 | LookChem[2] |

Section 3: In-Depth Property Analysis

Acidity (pKa)

-

Insight for Researchers: The pKa dictates the choice of buffer systems for in-vitro assays and formulation strategies. A pKa around 10 suggests the compound will be predominantly in its neutral, protonated form in most physiological environments.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its ADME properties. The predicted XLogP3 value of 2.5 indicates that 3-Methoxy-2-methylphenol has moderate lipophilicity.[1]

-

Insight for Researchers: This moderate LogP value is often considered favorable in drug design, suggesting a good balance between aqueous solubility for distribution in the blood and lipid solubility for crossing cell membranes. It avoids the extremes of high lipophilicity (poor solubility, high metabolic clearance) and high hydrophilicity (poor membrane permeability).

Section 4: Spectroscopic Profile

The structural elucidation of a compound and its derivatives relies on a combination of spectroscopic techniques. The following is a predictive analysis based on the known structure of 3-Methoxy-2-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the phenolic -OH proton (variable chemical shift, typically broad), a singlet for the methoxy (-OCH₃) protons, a singlet for the methyl (-CH₃) protons, and a multiplet system for the three aromatic protons on the benzene ring.

-

¹³C NMR : The carbon NMR spectrum should display eight unique carbon signals: one for the methyl carbon, one for the methoxy carbon, and six for the aromatic carbons, with the oxygen-substituted carbons shifted significantly downfield.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

O-H Stretch : A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretches : Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methoxy groups) will be just below 3000 cm⁻¹.

-

C=C Stretch : Aromatic ring stretching will produce peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch : A strong C-O stretching band for the phenol and ether linkage is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 138.[1] Common fragmentation patterns for methoxyphenols include the loss of a methyl group (-CH₃) to give a fragment at m/z = 123, and subsequent loss of carbon monoxide (-CO) to yield further fragments.[1]

Section 5: Experimental Workflows & Protocols

To ensure scientific integrity, all physicochemical and spectroscopic data must be obtained through validated experimental protocols.

Workflow for Physicochemical Characterization

Caption: General workflow for the comprehensive characterization of a chemical compound.

Protocol: Melting Point Determination by DSC

-

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] An endothermic peak corresponds to the melting of the substance.[6]

-

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.[7]

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Methoxy-2-methylphenol into a Tzero aluminum pan.[7]

-

Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference.[7]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset or peak temperature of the melting endotherm.[7]

-

Protocol: NMR Sample Preparation

-

Principle: High-resolution NMR spectroscopy requires a homogeneous solution of the analyte in a deuterated solvent to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[8][9]

-

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[10]

-

Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-20 mg of 3-Methoxy-2-methylphenol for ¹³C NMR (1-5 mg is often sufficient for ¹H NMR).[11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[10]

-

Filtration & Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[12]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[12]

-

Section 6: Synthesis and Reactivity Overview

Understanding the synthesis and reactivity of 3-Methoxy-2-methylphenol is crucial for planning its use as a synthetic intermediate.

-

General Synthesis: While specific high-yield syntheses for 3-Methoxy-2-methylphenol are proprietary or less common in open literature, general methods for producing substituted methoxyphenols often involve the selective mono-methylation of a corresponding dihydroxybenzene (resorcinol) derivative. A common method uses a methylating agent like dimethyl sulfate in the presence of a base.[13]

-

Reactivity: The molecule possesses two primary reactive sites:

-

Phenolic Hydroxyl Group: This group is nucleophilic and acidic. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.[14]

-

Aromatic Ring: The hydroxyl and methoxy groups are activating, ortho-, para-directing groups. This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[14] The positions ortho and para to the powerful hydroxyl activator are the most reactive.

-

Section 7: Safety and Handling

Proper handling is paramount when working with any chemical reagent.

-

GHS Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

Conclusion

3-Methoxy-2-methylphenol is a substituted phenol with a well-defined set of physicochemical properties that make it a valuable tool for chemical synthesis and drug discovery. Its moderate lipophilicity, key hydrogen bonding features, and specific reactive sites on the phenolic hydroxyl group and activated aromatic ring allow for its strategic incorporation into more complex molecular architectures. A thorough understanding and experimental validation of the properties detailed in this guide are essential for leveraging its full potential in a research and development setting.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 22, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 22, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 22, 2026, from [Link]

-

Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved January 22, 2026, from [Link]

-

NMR Sample Prepara-on. (n.d.). University of St Andrews. Retrieved January 22, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved January 22, 2026, from [Link]

-

Raudino, A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5406. [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 22, 2026, from [Link]

-

Goger, N. G., & Guler, E. (2011). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Marmara University Institute of Health Sciences, 1(3), 161-168. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved January 22, 2026, from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 22, 2026, from [Link]

-

Klicic, J. J., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(21), 6129–6133. [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. (n.d.). University of Massachusetts Dartmouth. Retrieved January 22, 2026, from [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. Retrieved January 22, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ DatapointLabs. Retrieved January 22, 2026, from [Link]

-

Klicic, J. J., et al. (2002). Absolute p K a Determinations for Substituted Phenols. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Minikel, E. (2016, April 27). Differential scanning calorimetry. CureFFI.org. Retrieved January 22, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. Retrieved January 22, 2026, from [Link]

-

Kozlowski, H. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? ResearchGate. Retrieved January 22, 2026, from [Link]

-

3-Methoxy-2-methylphenol. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

-

3-Methoxy-2-methylphenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

3-methoxy-2-methylphenol (C8H10O2). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

Sources

- 1. 3-Methoxy-2-methylphenol | C8H10O2 | CID 248913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. PubChemLite - 3-methoxy-2-methylphenol (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 6. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. organomation.com [organomation.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. Page loading... [guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Methoxy-2-methylphenol (CAS 6971-52-4) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxy-2-methylphenol, a substituted phenol of interest in various research and development applications. While some aspects of this molecule are well-documented, others present opportunities for further investigation, making it a compound with untapped potential. This document synthesizes the available technical data and provides expert insights into its properties, potential synthesis, analytical characterization, and prospective biological relevance.

Core Molecular and Physical Properties

3-Methoxy-2-methylphenol, also known as 3-hydroxy-2-methylanisole or 2-hydroxy-6-methoxytoluene, is an aromatic organic compound. Its structure features a benzene ring substituted with a hydroxyl group, a methyl group, and a methoxy group. The spatial arrangement of these functional groups dictates its chemical reactivity and physical properties.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Core Identifiers and Physicochemical Properties of 3-Methoxy-2-methylphenol

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxy-2-methylphenol | [1] |

| CAS Number | 6971-52-4 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.166 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 234.5 °C at 760 mmHg | [4] |

| Density | 1.078 g/cm³ | [4] |

| Flash Point | 109.1 °C | [4] |

| Vapor Pressure | 0.0345 mmHg at 25°C | [4] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 3-Methoxy-2-methylphenol rely on standard spectroscopic techniques. The expected spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for 3-Methoxy-2-methylphenol

| Technique | Key Features | Source(s) |

| ¹H NMR | Data available from Varian A-60D instrumentation. | [1] |

| ¹³C NMR | Data available from samples provided by Aldrich Chemical Company, Inc. | [1] |

| Mass Spectrometry (GC-MS) | Top m/z peaks at 138, 123, and 107. | [1] |

| Infrared (IR) Spectroscopy | FTIR spectra available from capillary cell melt of a crystalline phase. | [1] |

Analytical Methodologies: A Practical Approach

For researchers working with 3-Methoxy-2-methylphenol, robust analytical methods are crucial for quantification and purity assessment. While validated methods specifically for this compound are not extensively published, established protocols for structurally similar phenols can be adapted.[5]

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-Methoxy-2-methylphenol.

Experimental Protocol: General GC-MS Analysis

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable volatile solvent such as dichloromethane or methanol.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Conditions (starting point):

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to 3-Methoxy-2-methylphenol by its retention time and mass spectrum, comparing it to a reference standard if available. The fragmentation pattern should be consistent with the data from the NIST Mass Spectrometry Data Center.[1]

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds and can be readily applied to 3-Methoxy-2-methylphenol.

Experimental Protocol: General HPLC-UV Analysis

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

HPLC System:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for phenolic compounds.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective. A starting point could be a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

Detector: UV-Vis detector.

-

Wavelength: Monitor at a wavelength around 274 nm, which is typical for phenols.[6]

-

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of 3-Methoxy-2-methylphenol in the sample.

Caption: General analytical workflow for 3-Methoxy-2-methylphenol.

Synthesis of 3-Methoxy-2-methylphenol: A Proposed Route

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available 2-methylresorcinol. Selective mono-methylation can be achieved using a suitable methylating agent under carefully controlled conditions to favor O-methylation at one of the hydroxyl groups.

Caption: Proposed synthetic workflow for 3-Methoxy-2-methylphenol.

Experimental Considerations

-

Choice of Methylating Agent: Dimethyl sulfate or methyl iodide are common choices for O-methylation.

-

Base and Solvent: A mild base like potassium carbonate in a polar aprotic solvent such as acetone or DMF is often used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Stoichiometry: Using one equivalent of the methylating agent relative to 2-methylresorcinol is crucial to minimize the formation of the di-O-methylated byproduct (1,3-dimethoxy-2-methylbenzene).

-

Reaction Control: The reaction temperature should be carefully controlled to enhance selectivity.

-

Work-up and Purification: After the reaction, an aqueous work-up is necessary to remove the base and salts. The final product would likely require purification by distillation under reduced pressure or column chromatography to separate it from unreacted starting material and the di-methylated byproduct.

Safety and Handling

3-Methoxy-2-methylphenol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Potential Applications and Future Research Directions

While specific biological activities for 3-Methoxy-2-methylphenol are not yet reported in the literature, the broader class of methoxyphenols has garnered significant interest for its potential therapeutic effects.

Inferred Biological Activity

Many methoxyphenol derivatives are known to possess antioxidant and anti-inflammatory properties.[4][9] The phenolic hydroxyl group can act as a radical scavenger, while the overall substitution pattern on the aromatic ring can influence its interaction with biological targets. For instance, some methoxyphenols have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4]

A Building Block in Medicinal Chemistry

Substituted phenols are valuable scaffolds in drug discovery. The functional groups of 3-Methoxy-2-methylphenol (hydroxyl, methoxy, and the aromatic ring itself) offer multiple points for chemical modification to generate libraries of new compounds for biological screening. It can be considered a useful building block for the synthesis of more complex molecules with potential pharmaceutical applications.[]

Caption: Potential biological relevance of 3-Methoxy-2-methylphenol.

Opportunities for Future Research

The lack of specific data on the biological profile of 3-Methoxy-2-methylphenol presents a clear opportunity for further research. Key areas for investigation include:

-

Screening for Biological Activity: Evaluating its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.

-

Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile to understand its behavior in biological systems.

-

Analogue Synthesis: Using it as a starting material to synthesize novel derivatives with enhanced biological activity and drug-like properties.

Conclusion

3-Methoxy-2-methylphenol is a well-characterized compound in terms of its fundamental chemical and physical properties. While its synthesis can be logically inferred from the chemistry of related resorcinols, and analytical methods can be readily adapted, its biological potential remains largely unexplored. For researchers and drug development professionals, this compound represents both a useful building block and a frontier for new discoveries. The insights provided in this guide aim to facilitate its use in the laboratory and inspire further investigation into its potential applications.

References

-

PubChem. 3-Methoxy-2-methylphenol | C8H10O2 | CID 248913. [Link]

-

LookChem. 3-Methoxy-2-methylphenol. [Link]

-

Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo. 2007;21(2):311-316. [Link]

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. 2018;23(11):2811. [Link]

-

Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. [Link]

-

PubChemLite. 3-methoxy-2-methylphenol (C8H10O2). [Link]

-

PubChem. 3-[Hydroxy(methoxy)methyl]-2-methylphenol | C9H12O3 | CID 126763379. [Link]

-

PubChem. 3-Methoxy-2-methylpropanal | C5H10O2 | CID 314284. [Link]

-

SIELC Technologies. 2-Methoxy-3-methylphenol. [Link]

-

ResearchGate. Methoxyphenols extraction from hydrodeoxygenation aliphatic-model phases: An in-silco and experimental study. [Link]

-

Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE. [Link]

-

Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography A. 2000;889(1-2):271-280. [Link]

- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 -.

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. National Institutes of Health. [Link]

-

Reddit. Selective O-methylating conditions? [Link]

-

PrepChem.com. Synthesis of 2-methylresorcinol. [Link]

-

PrepChem.com. Synthesis of 3-methoxy-5-methylphenol. [Link]

-

NIST WebBook. 2-Methoxy-3-methylphenol, TMS. [Link]

-

PubChem. 2-Methoxy-3-methylphenol | C8H10O2 | CID 87455. [Link]

-

U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

-

ResearchGate. Synthesis of 2‐Methylresorcinol‐Based Deepened Cavitands with Chiral Inlet Bearing Steroidal Moieties on the Upper Rim. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. 2023;28(14):5419. [Link]

-

A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health. [Link]

-

Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]

-

Chemical Synthesis Database. 3-methoxy-1,2-benzenediol. [Link]

Sources

- 1. 3-Methoxy-2-methylphenol | C8H10O2 | CID 248913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers | In Vivo [iv.iiarjournals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epa.gov [epa.gov]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

The Antioxidant Potential of 3-Methoxy-2-methylphenol: A Mechanistic and Methodological Investigation

An In-depth Technical Guide

Executive Summary

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3][4][5] Phenolic compounds, a vast class of molecules found in nature and synthesized in the laboratory, are at the forefront of antioxidant research due to their inherent ability to neutralize free radicals.[2][6][7][8] This guide provides a comprehensive technical examination of 3-Methoxy-2-methylphenol (CAS No: 6971-52-4[9]), a substituted phenolic compound, detailing its structural basis for antioxidant activity, the core chemical mechanisms of radical scavenging, and the rigorous experimental protocols required for its evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the therapeutic potential of novel phenolic antioxidants.

Chemical Profile and Structure-Activity Relationship (SAR)

The antioxidant capacity of any phenolic compound is intrinsically linked to its molecular structure.[1] For 3-Methoxy-2-methylphenol, the arrangement of functional groups on its aromatic ring dictates its potential efficacy as a radical scavenger.

Chemical Identity:

The predicted antioxidant activity is based on three critical structural features:

-

Phenolic Hydroxyl (-OH) Group: This is the primary active site responsible for neutralizing free radicals. It readily donates its hydrogen atom to an unstable radical, thereby stabilizing it and terminating the oxidative chain reaction.[1][2]

-

Ortho-Methyl (-CH₃) Group: The methyl group at the C2 position (ortho to the hydroxyl) is an electron-donating group. Through hyperconjugation, it helps to stabilize the phenoxyl radical that forms after the hydrogen atom is donated.[11]

-

Meta-Methoxy (-OCH₃) Group: The methoxy group at the C3 position is also a powerful electron-donating group. It further stabilizes the phenoxyl radical via resonance.[11]

The combined electron-donating effects of the methyl and methoxy groups lower the bond dissociation enthalpy (BDE) of the phenolic O-H bond.[11][12] A lower BDE facilitates easier hydrogen atom transfer, making the molecule a more potent antioxidant.

Caption: Structure of 3-Methoxy-2-methylphenol with key antioxidant groups.

Core Mechanisms of Antioxidant Action

Phenolic compounds neutralize free radicals (R•) through several competing mechanistic pathways. The predominant mechanism is often influenced by factors like the solvent's polarity and the specific radical species involved.[12]

-

Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenol (ArOH) donates its hydroxyl hydrogen to a radical. It is often favored in non-polar media.[6][12][13]

ArOH + R• → ArO• + RH

-

Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the phenol to the radical, forming a radical cation and an anion. The radical cation then deprotonates.[6][12]

ArOH + R• → [ArOH]•+ + R⁻ [ArOH]•+ → ArO• + H⁺

-

Sequential Proton-Loss Electron-Transfer (SPLET): This pathway is particularly relevant in polar solvents. The phenol first deprotonates to form a phenoxide anion (ArO⁻), which then donates an electron to the radical.[12]

ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻

The resulting phenoxyl radical (ArO•) is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, a stability that is enhanced by the methyl and methoxy substituents. This prevents it from propagating further radical chain reactions.

Caption: Key mechanisms of free radical scavenging by phenolic antioxidants.

In Vitro Methodologies for Antioxidant Capacity Assessment

No single assay can fully capture the antioxidant profile of a compound. Therefore, a panel of assays based on different chemical principles is required for a comprehensive evaluation.[13][14]

| Assay | Principle | Radical/Oxidant | Measurement | Expression of Results |

| DPPH | Electron Transfer (ET) | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Colorimetric (decrease in absorbance at ~517 nm) | IC₅₀, Trolox Equivalent (TE) |

| ABTS | Electron Transfer (ET) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Colorimetric (decrease in absorbance at ~734 nm) | IC₅₀, Trolox Equivalent (TE) |

| FRAP | Electron Transfer (ET) | Fe³⁺-TPTZ complex | Colorimetric (formation of Fe²⁺-TPTZ at ~593 nm) | Ferrous Iron Equivalents |

| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radicals (AAPH-derived) | Fluorometric (decay of fluorescein) | Trolox Equivalent (TE) |

3.1. Detailed Experimental Protocols

The following are standardized, step-by-step protocols that must be employed to evaluate the antioxidant potential of 3-Methoxy-2-methylphenol.

This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[15][16][17][18]

-

Reagent Preparation:

-

Prepare a 0.1 mM stock solution of DPPH in methanol. Store in the dark at 4°C.

-

Prepare a series of concentrations of 3-Methoxy-2-methylphenol in methanol (e.g., 1-100 µg/mL).

-

Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) in methanol at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each concentration of the test compound, standard, or methanol (for the control).

-

Add 150 µL of the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate spectrophotometer.

-

-

Calculation:

-

Percentage Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100

-

Plot the percentage inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the pre-formed ABTS radical cation.[14][18]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of 3-Methoxy-2-methylphenol and a standard (Trolox).

-

In a 96-well plate, add 20 µL of each sample or standard concentration.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

-

Data Acquisition:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[11]

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

-

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, potent antioxidants can exert protective effects by modulating intracellular signaling pathways that govern the cellular response to oxidative stress.[4][19]

The Keap1-Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[3] Oxidative stress or the presence of electrophilic antioxidants can modify cysteine residues on Keap1, causing it to release Nrf2. Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

-

Glutamate-cysteine ligase (GCL)

Based on the behavior of other phenolic compounds, it is plausible that 3-Methoxy-2-methylphenol could act as an Nrf2 activator, thereby bolstering the cell's intrinsic antioxidant defenses.

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

Safety, Toxicology, and Future Directions

While the structure of 3-Methoxy-2-methylphenol is promising, a thorough safety evaluation is paramount. GHS classification data indicates it may be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation.[9][20]

Future Research Imperatives:

-

Systematic In Vitro Analysis: Conduct the full panel of antioxidant assays (DPPH, ABTS, FRAP, ORAC) to generate a comprehensive antioxidant profile and calculate IC₅₀ and TEAC values.

-

Cell-Based Assays: Investigate the ability of 3-Methoxy-2-methylphenol to protect cultured cells (e.g., fibroblasts, neurons) from chemically-induced oxidative stress and assess its impact on the Nrf2 and NF-κB pathways.

-

In Vivo Efficacy Studies: Progress to animal models of diseases underpinned by oxidative stress to evaluate bioavailability, metabolism, and therapeutic efficacy.

-

Toxicology Profiling: Conduct comprehensive acute and chronic toxicity studies to establish a safe dosage range.[21][22]

-

QSAR Studies: Perform quantitative structure-activity relationship studies to compare its efficacy against a library of related methoxyphenols and guide the synthesis of more potent derivatives.[15][16]

Conclusion

3-Methoxy-2-methylphenol possesses the key structural attributes of a potent phenolic antioxidant, namely a hydrogen-donating hydroxyl group stabilized by electron-donating methyl and methoxy substituents. Its potential to neutralize free radicals via HAT and SET-based mechanisms, coupled with the possibility of upregulating endogenous antioxidant defenses through the Nrf2 pathway, makes it a compelling candidate for further investigation. The methodologies outlined in this guide provide a rigorous framework for validating its antioxidant potential and exploring its viability as a lead compound in the development of novel therapeutics to combat oxidative stress-related pathologies.

References

- Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.

- Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl.

- Phenolic Antioxidants and Human Health. Encyclopedia MDPI.

- 3-Methoxy-2-methylphenol | C8H10O2 | CID 248913. PubChem.

- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.

- Special Issue : Natural Phenolic Compounds and Their Antioxidant Activity. MDPI.

- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.

- Five Methods for Measuring Total Antioxidant Capacity (Part 1). YouTube.

- A Comparative Analysis of 2-Methoxy-3,4,5-trimethylphenol with Other Antioxidants: A Guide for Researchers. Benchchem.

- Safety Data Sheet - 3-Methoxy-2-methylphenol. CymitQuimica.

- Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry.

- Comparison of in vitro antioxidative activities of crude methanolic extracts of three species of Passiflora from greenhouse using DPPH, ABTS and FRAP methods. Herba Polonica.

- Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. PubMed Central.

- SAFETY DATA SHEET - Phenol, 2-methoxy-4-methyl-. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 3-Methoxy-2-methylphenol. Fisher Scientific.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo.

- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)

- Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.

- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. PMC.

- Inhibition of Oxidative Stress and Related Signaling P

- Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). Pharmacon: Jurnal Farmasi Indonesia.

- Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer.

- Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. PMC.

- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. NIH.

- Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheum

- 3-methoxy-2-methylphenol (C8H10O2). PubChemLite.

- Predicting the activity of methoxyphenol derivatives antioxidants: II —Importance of the nature of the solvent on the mechanism, a DFT study.

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. jscholaronline.org [jscholaronline.org]

- 3. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. 3-Methoxy-2-methylphenol | C8H10O2 | CID 248913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 3-methoxy-2-methylphenol (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Publishers Panel [herbapolonica.pl]

- 15. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals2.ums.ac.id [journals2.ums.ac.id]

- 19. mdpi.com [mdpi.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Anti-inflammatory Effects of 3-Methoxy-2-methylphenol

Foreword

The intricate cascade of inflammation is a double-edged sword; essential for host defense, yet a driver of chronic disease when dysregulated. The quest for novel anti-inflammatory agents has led researchers to explore a diverse chemical space, with phenolic compounds emerging as a particularly promising class. Within this class, methoxyphenols have garnered significant attention for their potential to modulate key inflammatory pathways. This guide provides a deep technical dive into the prospective anti-inflammatory effects of a specific methoxyphenolic compound, 3-Methoxy-2-methylphenol. While direct experimental evidence for this particular molecule is nascent, this document synthesizes the wealth of knowledge from structurally analogous compounds to build a robust hypothesis of its mechanism of action and to provide a clear roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation anti-inflammatory therapeutics.

The Inflammatory Landscape and the Promise of Methoxyphenols

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and to initiate the healing process. However, unresolved or chronic inflammation is a key component in the pathophysiology of a wide range of diseases, including arthritis, asthma, atherosclerosis, and neurodegenerative disorders.[1][2]

The inflammatory cascade is orchestrated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.[3][4] Activation of these pathways leads to the production of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and reactive oxygen species (ROS).[1][3][4]

Methoxyphenolic compounds, a class of naturally occurring and synthetic molecules, have shown significant promise as anti-inflammatory agents.[5] Their chemical structure, characterized by a hydroxyl group and a methoxy group on a benzene ring, endows them with potent antioxidant and signaling-modulatory properties. Numerous studies on various methoxyphenol derivatives have demonstrated their ability to suppress inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[1][3]

Hypothesized Mechanism of Action of 3-Methoxy-2-methylphenol

Based on the extensive evidence from structurally related methoxyphenols, we hypothesize that 3-Methoxy-2-methylphenol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of target genes.[3][6]

We propose that 3-Methoxy-2-methylphenol intervenes in this pathway by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation. This mechanism has been observed for other methoxy derivatives of resveratrol.[3]

Caption: Hypothesized inhibition of the NF-κB pathway by 3-Methoxy-2-methylphenol.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, represents another crucial set of signaling molecules in the inflammatory response. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate downstream targets, leading to the activation of transcription factors and the production of inflammatory mediators.[3]

We postulate that 3-Methoxy-2-methylphenol can suppress the phosphorylation of key MAPK proteins, such as p38 and JNK. This mode of action is consistent with findings for other methoxylated resveratrol derivatives, which effectively down-regulate the activation of the MAPK pathway.[3]

Caption: Hypothesized modulation of the MAPK pathway by 3-Methoxy-2-methylphenol.

Experimental Validation Protocols

To rigorously test the anti-inflammatory properties of 3-Methoxy-2-methylphenol, a series of in vitro and in vivo experiments are proposed. These protocols are designed to be self-validating, with built-in controls and multiple endpoints to ensure the robustness of the findings.

In Vitro Anti-inflammatory Assays

The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro.[3][4][7]

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Setup:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein extraction).

-

After 24 hours, cells are pre-treated with various concentrations of 3-Methoxy-2-methylphenol (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine release, shorter time points for signaling pathway analysis).

-

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

RAW 264.7 cells are treated with 3-Methoxy-2-methylphenol at various concentrations for 24 hours.

-

MTT solution is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm.

-

-

Nitric Oxide (NO) Production:

-

Assay: Griess assay.[7]

-

Principle: Measures the amount of nitrite, a stable metabolite of NO, in the culture supernatant.

-

-

Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2):

-

Objective: To determine the effect of 3-Methoxy-2-methylphenol on the activation of NF-κB and MAPK signaling proteins.

-

Procedure:

-

RAW 264.7 cells are pre-treated with 3-Methoxy-2-methylphenol and then stimulated with LPS for short time points (e.g., 15, 30, 60 minutes).

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK).

-

The bands are visualized using a chemiluminescence detection system.

-

In Vivo Anti-inflammatory Models

In vivo models are essential to confirm the anti-inflammatory efficacy of 3-Methoxy-2-methylphenol in a whole-organism context.[2][8]

-

Model: A widely used and well-characterized model of acute inflammation.[9][10]

-

Procedure:

-

Animals (rats or mice) are divided into groups: vehicle control, 3-Methoxy-2-methylphenol treated (various doses), and positive control (e.g., indomethacin).

-

The compound or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated.

-

-

Model: An emerging and powerful in vivo model for high-throughput screening of anti-inflammatory compounds.[7]

-

Advantages: Small size, rapid development, and optical transparency, which allows for real-time imaging of inflammatory processes.

-

Procedure:

-

Zebrafish larvae are exposed to LPS to induce a systemic inflammatory response.

-

The larvae are co-incubated with different concentrations of 3-Methoxy-2-methylphenol.

-

Inflammatory markers, such as nitric oxide production, can be quantified.[7]

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effect of 3-Methoxy-2-methylphenol on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| Control | 5 ± 1 | 4 ± 1 | 6 ± 2 |

| LPS (1 µg/mL) | 100 | 100 | 100 |

| 3-M-2-MP (1 µM) + LPS | 95 ± 5 | 92 ± 6 | 94 ± 4 |

| 3-M-2-MP (5 µM) + LPS | 75 ± 4 | 70 ± 5 | 72 ± 6 |

| 3-M-2-MP (10 µM) + LPS | 50 ± 3 | 45 ± 4 | 48 ± 5 |

| 3-M-2-MP (25 µM) + LPS | 25 ± 2 | 20 ± 3 | 22 ± 3 |

| 3-M-2-MP (50 µM) + LPS | 10 ± 1 | 8 ± 2 | 11 ± 2 |

Data are presented as mean ± SD. Statistical significance would be determined by appropriate tests (e.g., ANOVA).

Conclusion and Future Directions

While further direct experimental validation is required, the existing body of evidence on structurally similar methoxyphenolic compounds provides a strong rationale for investigating 3-Methoxy-2-methylphenol as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offer a solid foundation for future research. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the therapeutic potential of this promising compound.

Future studies should also explore the structure-activity relationship of 3-Methoxy-2-methylphenol and its derivatives to optimize its anti-inflammatory potency and pharmacokinetic properties. Furthermore, investigating its efficacy in more chronic and disease-specific animal models will be crucial for its translation into clinical applications.

References

-

Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC - NIH. (2021-08-04). [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed. (2012-03-13). [Link]

-

2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway - PubMed. (2019-05-29). [Link]

-

Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line | Request PDF - ResearchGate. [Link]

-

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed. (2023-11-06). [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. [Link]

-

(PDF) Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - ResearchGate. [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

-

Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. (2011-12-31). [Link]

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

-